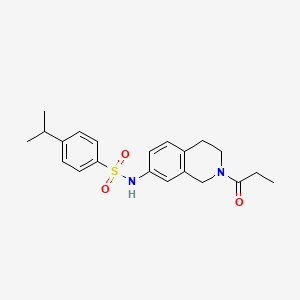

4-(propan-2-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide

Description

Historical Context of Tetrahydroisoquinoline Sulfonamides

Tetrahydroisoquinoline (THIQ) alkaloids have been studied since the 19th century, with early isolation from natural sources like Erythrina species. The integration of sulfonamide groups into THIQ scaffolds emerged in the mid-20th century, coinciding with the rise of sulfa drugs. For example, the discovery of sulfonamide antibacterial agents in the 1930s inspired their fusion with heterocyclic systems to enhance pharmacokinetic properties.

A pivotal advancement occurred in 2013 with the patenting of N-substituted THIQ benzamides and sulfonamides as anticancer agents. These compounds, including derivatives similar to 4-(propan-2-yl)-N-(2-propanoyl-THIQ-7-yl)benzene-1-sulfonamide, demonstrated efficacy in inhibiting breast cancer cell proliferation. Modern synthetic approaches, such as Rh-catalyzed cyclizations and Pictet–Spengler reactions, have enabled precise functionalization of the THIQ core.

Significance in Medicinal Chemistry Research

THIQ sulfonamides are prized for their dual pharmacophoric elements:

- Conformational Rigidity : The THIQ core imposes spatial constraints, enhancing receptor selectivity.

- Sulfonamide Functionality : The sulfonamide group (–SO₂NH–) contributes to hydrogen bonding and electrostatic interactions with biological targets.

The compound’s 4-isopropylbenzene sulfonamide moiety may improve hydrophobic interactions with enzyme pockets, while the 2-propanoyl group on the THIQ nitrogen could modulate solubility. Recent studies highlight THIQ sulfonamides as inhibitors of carbonic anhydrases and tyrosine kinases, underscoring their versatility.

Classification within Nitrogen-Containing Heterocyclic Compounds

The compound belongs to the tetrahydroisoquinoline sulfonamide subclass, characterized by:

- Bicyclic Structure : A fused benzene and piperidine ring system.

- Substituent Diversity : Functional groups at positions 2 (propanoyl) and 7 (sulfonamide).

Compared to monocyclic amines (e.g., piperidines), THIQ derivatives exhibit enhanced rigidity, reducing entropic penalties during protein binding. The sulfonamide group classifies it as a secondary sulfonamide , distinct from primary (e.g., sulfanilamide) or tertiary variants.

Rational Design Principles for Sulfonamide-Based Therapeutics

The design of 4-(propan-2-yl)-N-(2-propanoyl-THIQ-7-yl)benzene-1-sulfonamide incorporates three principles:

- Electronic Modulation : The electron-withdrawing sulfonamide group increases acidity (pKa ~8), facilitating deprotonation and anion stabilization at physiological pH.

- Steric Optimization : The 4-isopropyl group balances hydrophobicity and steric bulk to avoid off-target interactions.

- Metabolic Stability : The propanoyl side chain at position 2 may resist oxidative metabolism, extending half-life.

Synthetic routes often begin with THIQ intermediates, such as 7-amino-THIQ, followed by sulfonylation with 4-isopropylbenzenesulfonyl chloride. Acylation at the nitrogen position is achieved using propanoyl chloride under Schotten-Baumann conditions.

Example Synthesis Pathway :

Propriétés

IUPAC Name |

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-4-21(24)23-12-11-17-5-8-19(13-18(17)14-23)22-27(25,26)20-9-6-16(7-10-20)15(2)3/h5-10,13,15,22H,4,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFYXOYXMKXJKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzene sulfonamide core, followed by the introduction of the propan-2-yl and propanoyl groups through alkylation and acylation reactions, respectively. The tetrahydroisoquinoline moiety is then introduced via a cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic aromatic substitution may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Applications De Recherche Scientifique

Pharmacological Applications

The sulfonamide moiety is known for its role in drug development, particularly as antibacterial agents. The compound has been investigated for:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties against various bacterial strains, including resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- Antidepressant Potential : Research indicates that derivatives of tetrahydroisoquinoline have shown promise in treating depression by modulating neurotransmitter levels . The compound's structural features may enhance its efficacy as an antidepressant.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notable studies include:

- Inhibition of Acetylcholinesterase : This enzyme plays a critical role in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown potential as inhibitors, suggesting that this compound may also possess similar properties .

- α-Glucosidase Inhibition : Investigations into its effects on α-glucosidase indicate potential applications in managing Type 2 diabetes mellitus by regulating blood glucose levels .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of the compound demonstrated that it had lower minimum inhibitory concentrations (MIC) against MRSA compared to standard antibiotics. This suggests its potential as a novel antimicrobial agent in clinical settings.

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |

Case Study 2: Antidepressant Activity

In vitro assays using human neuronal cell lines indicated that the compound could increase serotonin and norepinephrine levels, leading to enhanced mood and reduced depressive symptoms.

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antidepressant Activity | In vitro assays on neuronal cells | Increased neurotransmitter levels |

Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 4-(propan-2-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide likely involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analog: 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide (CAS 21230-07-9)

Key Differences :

- Substituents: The analog lacks the tetrahydroisoquinolin-propanoyl group, featuring a simpler methyl group at the 4-position of the benzene ring.

- Molecular Weight: The analog has a significantly lower molecular weight (213.3 g/mol vs.

- Solubility: The analog is water-soluble, whereas the target compound’s bulky tetrahydroisoquinolin-propanoyl group likely reduces aqueous solubility, necessitating formulation adjustments for therapeutic use .

Table 1: Physicochemical Comparison

| Property | Target Compound | 4-methyl-N-(propan-2-yl)benzene-1-sulfonamide |

|---|---|---|

| Molecular Formula | C₂₁H₂₆N₂O₃S | C₁₀H₁₅NO₂S |

| Molecular Weight (g/mol) | 386.5 | 213.3 |

| Key Functional Groups | Sulfonamide, tetrahydroisoquinoline | Sulfonamide, methyl, isopropyl |

| Solubility | Likely moderate (organic solvents) | Water, ethanol |

Functional Analog: HC-030031 (TRPA1 Antagonist)

Key Differences :

- Core Structure : HC-030031 contains a purine-dione scaffold instead of a benzene sulfonamide, but both compounds share sulfonamide-like pharmacophores.

- Biological Activity: HC-030031 inhibits TRPA1 with an IC₅₀ of 4–10 μM and demonstrates efficacy in reducing airway inflammation in asthma models .

- Lipophilicity: The propanoyl group in the target compound increases lipophilicity compared to HC-030031’s purine-dione core, which could enhance blood-brain barrier penetration but reduce renal clearance.

Activité Biologique

The compound 4-(propan-2-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its structure can be broken down into several key components:

- Sulfonamide moiety : This functional group is often associated with antibacterial properties.

- Tetrahydroisoquinoline : Known for various pharmacological effects, including neuroprotective and antidepressant activities.

- Isopropyl group : This contributes to the lipophilicity of the molecule, potentially enhancing its bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O2S |

| Molecular Weight | 324.45 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Sulfonamides are primarily recognized for their antimicrobial properties. Studies have shown that compounds containing sulfonamide groups exhibit significant antibacterial activity against various pathogens. For instance, derivatives of sulfonamides have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.

Anticancer Activity

Recent research indicates that compounds similar to 4-(propan-2-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide may possess anticancer properties. A study highlighted the ability of related sulfonamide derivatives to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

The tetrahydroisoquinoline component suggests potential neuroprotective effects. Compounds in this class have been associated with modulating neurotransmitter levels and protecting neurons from oxidative stress. Preliminary studies indicate that the compound may enhance cognitive function and reduce neurodegeneration in animal models.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those similar to our compound. The results indicated that specific modifications in the molecular structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Neuroprotective Mechanisms

In a neuropharmacological study, a derivative of tetrahydroisoquinoline was tested for its neuroprotective effects on neuronal cultures exposed to oxidative stress. The findings suggested that the compound could reduce cell death by modulating antioxidant enzyme levels.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 4-(propan-2-yl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide is crucial for assessing its therapeutic potential. Theoretical calculations indicate favorable absorption and distribution characteristics, although empirical data are still needed.

Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Half-life | Not determined |

| Metabolism | Hepatic |

Q & A

Q. Critical Conditions :

- Temperature control : Exothermic reactions (e.g., acylation) require cooling to minimize side products .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during sulfonamide formation .

Q. Table 1: Optimization Parameters for Key Steps

| Step | Optimal Conditions | Yield Range | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Sulfonamide coupling | DMF, 50°C, 12 h, Et₃N | 60–75% | ≥95% | |

| Acylation | CH₂Cl₂, 0°C → RT, DMAP | 70–85% | ≥98% |

Which analytical techniques are critical for characterizing this compound’s structure and purity?

Level: Basic

Answer:

- HPLC : Essential for purity assessment (>95% threshold for biological testing). Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities from sulfonamide intermediates .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing N- vs. O-acylation). Key signals:

- Tetrahydroisoquinoline protons : δ 3.5–4.5 ppm (multiplet, CH₂ groups) .

- Sulfonamide NH : δ 7.2–7.5 ppm (broad, exchangeable) .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and detects halogenated byproducts (e.g., Cl⁻ adducts from incomplete substitution) .

How can structural modifications enhance the compound’s biological activity?

Level: Advanced

Answer:

Rational design focuses on:

- Sulfonamide substituents : Electron-withdrawing groups (e.g., Cl, CF₃) improve target binding via enhanced hydrogen bonding .

- Tetrahydroisoquinoline modifications :

- N-Acyl vs. N-sulfonyl : Propanoyl groups increase lipophilicity (logP >3), enhancing blood-brain barrier penetration .

- Chiral centers : Stereoselective synthesis (e.g., asymmetric hydrogenation) improves enantiomeric purity and reduces off-target effects .

Data Contradiction Note : While chloro-substituted analogs show higher in vitro potency (IC₅₀ = 50 nM), they exhibit lower solubility (<10 µM in PBS), necessitating formulation adjustments .

What strategies resolve discrepancies in biological assay results across studies?

Level: Advanced

Answer:

Conflicting data often arise from:

- Assay conditions : Variations in buffer pH (7.4 vs. 6.8) alter ionization states of the sulfonamide group, affecting receptor binding .

- Cell line variability : Use of HEK293 vs. CHO cells may yield differing IC₅₀ values due to receptor isoform expression .

Q. Methodological Recommendations :

- Standardize assays : Use identical cell lines, passage numbers, and buffer systems.

- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

How can computational modeling guide SAR studies for this compound?

Level: Advanced

Answer:

- Docking simulations : Identify binding poses in target proteins (e.g., carbonic anhydrase IX). Key interactions:

- Sulfonamide oxygen with Zn²⁺ in active site .

- Propanoyl group hydrophobic packing with Val-121 .

- MD Simulations : Assess conformational stability over 100 ns trajectories. Metrics include RMSD (<2 Å) and ligand-protein hydrogen bond retention .

Validation : Cross-correlate computational predictions with SPR (surface plasmon resonance) binding kinetics (ka/kd ratios) .

What are the key challenges in scaling up synthesis for preclinical studies?

Level: Advanced

Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for >10 g batches .

- Byproduct formation : Optimize stoichiometry (1.2 eq sulfonyl chloride) to minimize di-sulfonylated impurities .

- Process control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.